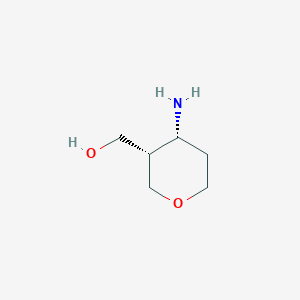
((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol
Vue d'ensemble
Description
((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol, also known as ATPM, is a chiral building block that has been used in various chemical synthesis and biological studies. It is an important intermediate in the synthesis of many natural products and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol is not well understood. However, it has been suggested that ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol may act as a nucleophile in various chemical reactions, such as the reduction of carbonyl compounds. In addition, ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol may form complexes with metal ions, which can catalyze various chemical reactions.
Biochemical and Physiological Effects:
((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol has been shown to have various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory and anti-cancer activities. In addition, ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol has been shown to inhibit the activity of some enzymes, such as acetylcholinesterase and monoamine oxidase. Moreover, ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol has been reported to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol in lab experiments is its chiral nature, which makes it a useful tool for the synthesis of chiral compounds. In addition, ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol is relatively easy to synthesize and is commercially available. However, one of the limitations of using ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the research of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol. One possible direction is the development of new synthetic methods for ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol and its derivatives. Another possible direction is the study of the mechanism of action of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol, which may lead to the discovery of new chemical reactions and catalytic processes. Moreover, the potential applications of ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol in drug discovery and the treatment of various diseases should be further explored.
Méthodes De Synthèse
There are several methods to synthesize ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol, including the reduction of 4-oxo-2,3,4,5-tetrahydro-pyridazine-3-carboxylic acid, the reductive amination of 2-pyridylacetaldehyde, and the reduction of 4-oxo-2,3,4,5-tetrahydrofuran-3-carboxylic acid. Among these methods, the reduction of 4-oxo-2,3,4,5-tetrahydro-pyridazine-3-carboxylic acid is the most commonly used and efficient method.
Applications De Recherche Scientifique
((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol has been widely used in chemical synthesis and biological studies. It has been used as a chiral building block in the synthesis of various natural products and pharmaceuticals, such as the anti-cancer drug paclitaxel and the anti-inflammatory drug celecoxib. In addition, ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol has been used as a ligand in asymmetric catalysis, which is a powerful tool for the synthesis of chiral compounds. Moreover, ((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol has been studied for its potential applications in drug discovery, such as the development of new anti-cancer and anti-inflammatory drugs.
Propriétés
IUPAC Name |
[(3S,4R)-4-aminooxan-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-6-1-2-9-4-5(6)3-8/h5-6,8H,1-4,7H2/t5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTPDMSEEPOHOV-NTSWFWBYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]([C@@H]1N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((3S,4R)-4-Aminotetrahydro-2H-pyran-3-yl)methanol | |
CAS RN |
1903831-85-5 | |
| Record name | rac-[(3R,4S)-4-aminooxan-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1R)-1-Azidoethyl]-1,3,5-trifluorobenzene](/img/structure/B2996826.png)
![[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]methanamine](/img/structure/B2996828.png)

![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2996834.png)


![2-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2996838.png)



![3-((4-methoxyphenyl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide](/img/structure/B2996844.png)


![N-(2-(1H-pyrazol-1-yl)ethyl)-3-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2996849.png)